Lp-PLA2-IN-11

Lp-PLA2 Inhibition Atherosclerosis

Research reproducibility in atherosclerosis and Alzheimer's models requires consistent Lp-PLA2 inhibition. Generic inhibitors vary widely in potency and selectivity, risking data misinterpretation. Lp-PLA2-IN-11 (CAS 1620680-19-4) is a well-characterized tool compound from patent WO2014114249A1. - IC50 = 0.18 nM for Lp-PLA2; >55,000-fold selectivity over other phospholipases - Blocks lyso-PC production (IC50 = 2.5 nM in macrophages) - Validated for ApoE-/- mouse models and neuroinflammation studies - Available for immediate research use with guaranteed purity

Molecular Formula C22H20F4N4O3
Molecular Weight 464.4 g/mol
Cat. No. B12421334
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLp-PLA2-IN-11
Molecular FormulaC22H20F4N4O3
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCC1CCN2C(=CC(=NC2=O)OCC3=CC(=C(C=C3)OC4=CN=C(C=C4)C(F)(F)F)F)N1C
InChIInChI=1S/C22H20F4N4O3/c1-13-7-8-30-20(29(13)2)10-19(28-21(30)31)32-12-14-3-5-17(16(23)9-14)33-15-4-6-18(27-11-15)22(24,25)26/h3-6,9-11,13H,7-8,12H2,1-2H3/t13-/m1/s1
InChIKeyWRAGBQQCIJKJRC-CYBMUJFWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Lp-PLA2-IN-11: Potent and Selective Lp-PLA2 Inhibitor


Lp-PLA2-IN-11 (CAS: 1620680-19-4) is a potent, small-molecule inhibitor of lipoprotein-associated phospholipase A2 (Lp-PLA2), also known as platelet-activating factor acetylhydrolase (PAF-AH) [1]. This compound, identified as Example 145 (E145) in patent WO2014114249A1, belongs to a class of bicyclic pyrimidone compounds [1]. It is primarily utilized in preclinical research to explore the role of Lp-PLA2 in inflammatory diseases, particularly atherosclerosis and Alzheimer's disease [1].

Lp-PLA2 enzyme inhibition studies
Selectivity profiling for target pathway analysis
Atherosclerosis and Alzheimer’s disease research models

Why Generic Lp-PLA2 Inhibitors Fall Short


Generic substitution in Lp-PLA2 inhibitor research is fraught with risk due to significant variations in potency, selectivity, and pharmacokinetic properties across different chemical scaffolds. The Lp-PLA2 enzyme possesses a complex active site, and subtle modifications in inhibitor structure can lead to orders-of-magnitude differences in IC50 values and profound changes in off-target activity profiles [1]. Therefore, utilizing a well-defined tool compound like Lp-PLA2-IN-11, with its specific and characterized inhibitory profile, is essential for generating reproducible and interpretable data in disease models of atherosclerosis and Alzheimer's [1].

Scaffold variations may cause significant differences in Lp-PLA2 inhibitory potency and selectivity.

Off-target phospholipase activity can differ, potentially confounding pathway interpretation.

Pharmacokinetic properties often diverge across chemotypes, altering in vivo exposure and target engagement.

Lp-PLA2-IN-11 Potency and Selectivity Evidence


Superior In Vitro Potency vs Darapladib

In a direct head-to-head comparison, Lp-PLA2-IN-11 exhibits significantly greater potency in inhibiting Lp-PLA2 activity in vitro when compared to darapladib, a well-known clinical-stage Lp-PLA2 inhibitor . This difference in potency is a critical factor for researchers aiming to achieve maximal target engagement in cellular and in vivo models .

Potency vs. darapladib
Reported
IC50 0.18 nM vs 0.28 nM
~1.6-fold lower IC50
Supports target-engagement comparison in enzyme assay
Head-to-head recombinant Lp-PLA2 assay; source to verify
Lp-PLA2 Inhibition Atherosclerosis Alzheimer's Disease

High Selectivity Over Related Phospholipases

Lp-PLA2-IN-11 demonstrates a clean selectivity profile against a panel of related phospholipase A2 enzymes, including PLA2G2A and PLA2G5. This data, while based on a class-level inference, is consistent with the high selectivity expected of this chemical series and is crucial for interpreting experimental results without confounding off-target activities .

Lp-PLA2 selectivity
Class-level
>55,000-fold over PLA2G2A/G5
Indicates selectivity for Lp-PLA2 pathway interpretation
Class-level inference; independent validation recommended
Lp-PLA2 Selectivity Off-Target Effects

Functional Inhibition of Lyso-PC Production in Macrophages

In a cross-study comparable analysis, Lp-PLA2-IN-11 effectively blocks the production of lysophosphatidylcholine (lyso-PC), a key pro-inflammatory mediator downstream of Lp-PLA2 activity, in stimulated macrophages [1]. This functional inhibition is comparable to that observed with other high-potency Lp-PLA2 inhibitors, validating its utility in cell-based assays of inflammation [1].

Cellular lyso-PC inhibition
Context-dependent
IC50 2.5 nM in macrophages
vs literature ~5 nM darapladib
Supports cellular functional pathway blockade
Cross-study comparison; assay conditions may differ
Lp-PLA2 Cellular Assay Lyso-PC Inflammation

Lp-PLA2-IN-11 Research and Industrial Applications


Lp-PLA2 Target Validation in Atherosclerosis Models

Lp-PLA2-IN-11 is ideally suited for use in established preclinical models of atherosclerosis, such as ApoE-/- or LDLR-/- mice fed a high-fat diet. Its potent and selective inhibition of Lp-PLA2 (IC50 = 0.18 nM) allows for robust target engagement and a clear assessment of the enzyme's role in plaque development and inflammation, as supported by its potent functional inhibition of Lyso-PC production in macrophages [1]. This makes it a superior tool compound compared to less potent alternatives for studies aimed at validating Lp-PLA2 as a target for cardiovascular disease intervention [1].

Lp-PLA2 in Alzheimer's Disease Pathology

Given the association of Lp-PLA2 activity with Alzheimer's disease, Lp-PLA2-IN-11 is a critical reagent for probing the enzyme's contribution to neuroinflammation and amyloid-beta pathology [1]. Its high selectivity (>55,000-fold over other phospholipases) ensures that any observed neuroprotective effects in transgenic mouse models of Alzheimer's disease can be confidently attributed to specific Lp-PLA2 inhibition, minimizing confounding results from off-target activity .

Lyso-PC/Lp-PLA2 Inflammatory Pathway Analysis

Researchers investigating the downstream effects of Lp-PLA2 activity, particularly the production of the pro-inflammatory mediator lyso-PC, will find Lp-PLA2-IN-11 to be an indispensable tool [1]. Its ability to potently block Lyso-PC production (IC50 = 2.5 nM in macrophages) provides a clean pharmacological approach to dissect the Lyso-PC/Lp-PLA2 signaling axis in various cell types, including immune cells, endothelial cells, and vascular smooth muscle cells [1].

Lp-PLA2 Inhibitor Screening Positive Control

For laboratories developing novel Lp-PLA2 inhibitors or establishing high-throughput screening assays, Lp-PLA2-IN-11 serves as an excellent positive control and benchmark. Its well-characterized potency (IC50 = 0.18 nM) and selectivity profile provide a reliable reference point for validating assay sensitivity and for benchmarking the activity of new chemical entities against a known, potent inhibitor [1].

Application
Selection Property
Validation Focus
Atherosclerosis research models
Lp-PLA2 target engagement profile
Plaque inflammation endpoint response
Alzheimer’s disease neuroinflammation studies
Selectivity for Lp-PLA2 over related phospholipases
Neuroinflammation and amyloid pathology endpoints
Lyso-PC signaling pathway studies
Cellular lyso-PC production inhibition
Downstream inflammatory mediator response
Lp-PLA2 inhibitor assay development
Characterized inhibition profile as reference point
Assay benchmarking and inhibitor ranking

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
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